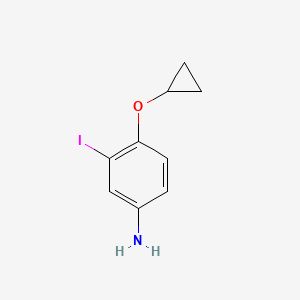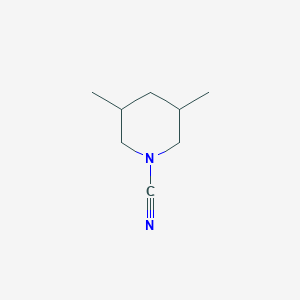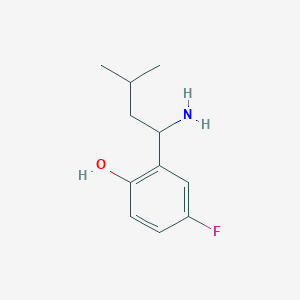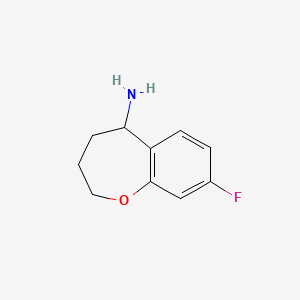
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C10H10FNO. It is a derivative of benzoxepin, a bicyclic compound containing a benzene ring fused to an oxepin ring. The presence of a fluorine atom at the 8th position and an amine group at the 5th position makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multiple steps. One common route starts with the preparation of 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, which is then converted to the amine derivative. The reaction conditions often involve the use of reducing agents and catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A precursor in the synthesis of the amine derivative.
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride: A similar compound with a different substitution pattern.
Uniqueness
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it valuable for various applications.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
InChI |
InChI=1S/C10H12FNO/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,9H,1-2,5,12H2 |
InChIキー |
BJCYFFSBGOZDJK-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C=C(C=C2)F)OC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13309412.png)
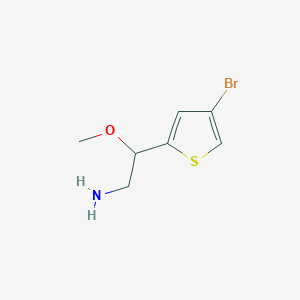
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13309418.png)
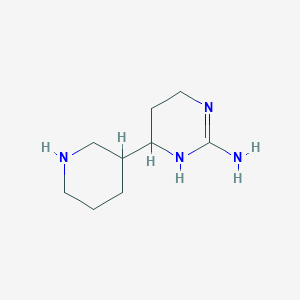
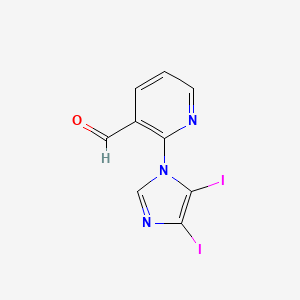
![3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13309431.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide](/img/structure/B13309442.png)
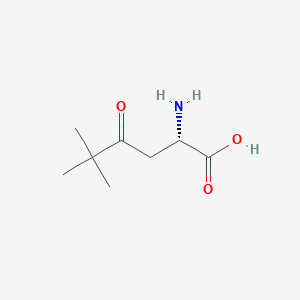
![2-[(Butylamino)methyl]-4-methoxyphenol](/img/structure/B13309454.png)
